(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This involves a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
Isothiocyanates, including compounds structurally related to “(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate,” have been widely studied for their synthesis and biological activities. The synthesis of various isothiocyanates has led to the development of heterocyclic systems with anticipated biological activities. For instance, 2-Furoyl isothiocyanate has been used as a building block to synthesize different heterocyclic systems such as 1,2,4-triazoline, thiadiazolidine, and others, which have shown antimicrobial activities (Hemdan, 2010). Similarly, benzoyl isothiocyanate has reacted with active methylene reagents to synthesize various heterocyclic derivatives (Mohareb et al., 1987).
Anticarcinogenic and Chemopreventive Properties
Organic isothiocyanates have been identified for their anticarcinogenic activities, blocking the production of tumors induced in rodents by various carcinogens. The anticarcinogenic effects appear to be mediated by suppressing carcinogen activation and inducing Phase 2 enzymes, which detoxify electrophilic metabolites (Zhang & Talalay, 1994). This principle has been extended to benzyl isothiocyanate (BITC), which induced DNA damage, caused G2/M cell cycle arrest, and apoptosis in human pancreatic cancer cells, suggesting a mechanism involving multiple signaling pathways (Zhang et al., 2006).
Antimicrobial Activity
Isothiocyanates from cruciferous plants have shown antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with benzyl-isothiocyanate being particularly effective. This suggests a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias et al., 2014).
Enzyme Induction and Metabolic Effects
Isothiocyanates, such as benzyl isothiocyanate, modify the expression of G2/M arrest-related genes, indicating a potential to induce apoptosis selectively in proliferating pre-cancerous cells through a cell cycle arrest-dependent mechanism (Miyoshi et al., 2004).
Corrosion Inhibition
The application of isothiocyanates extends beyond biological activities to include practical uses such as corrosion inhibition. Isoxazolidines, derived from the cycloaddition of cyclic nitrone with isothiocyanates, have shown excellent corrosion inhibition efficiency of mild steel in acidic solutions (Ali et al., 2003).
Safety And Hazards
This involves a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Future Directions
This involves a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
properties
IUPAC Name |
[(1S,2S)-2-isothiocyanatocyclopentyl]oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSISUCDSDZAB-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474512 | |
Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |
CAS RN |
737000-91-8 | |
Record name | [[[(1S,2S)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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